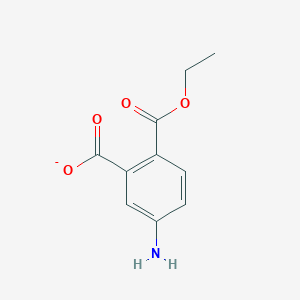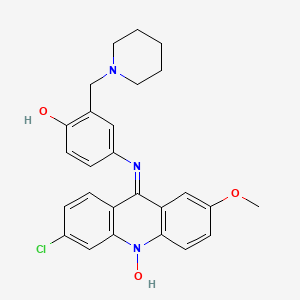
O-Butyl cyclohexylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Butyl cyclohexylphosphonodithioate is an organophosphorus compound characterized by the presence of a butyl group, a cyclohexyl group, and a phosphonodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl cyclohexylphosphonodithioate typically involves the reaction of cyclohexylphosphonodithioic acid with butyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
O-Butyl cyclohexylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates or phosphonic acids.
Reduction: Reduction reactions can convert the phosphonodithioate group to phosphonates or phosphines.
Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonates, phosphonic acids, and substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O-Butyl cyclohexylphosphonodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphonate metabolism.
Industry: It is used in the formulation of pesticides, flame retardants, and plasticizers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of O-Butyl cyclohexylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonodithioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can chelate metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- O-Butyl cyclohexylphosphonate
- O-Butyl cyclohexylphosphinate
- O-Butyl cyclohexylphosphine oxide
Uniqueness
O-Butyl cyclohexylphosphonodithioate is unique due to the presence of the phosphonodithioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
67525-49-9 |
|---|---|
Fórmula molecular |
C10H20OPS2- |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
butoxy-cyclohexyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C10H21OPS2/c1-2-3-9-11-12(13,14)10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,13,14)/p-1 |
Clave InChI |
JDVWGULGWXRMSD-UHFFFAOYSA-M |
SMILES canónico |
CCCCOP(=S)(C1CCCCC1)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
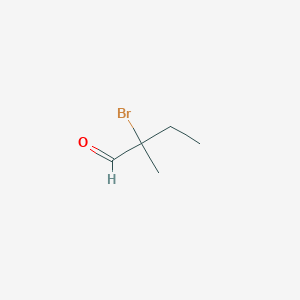
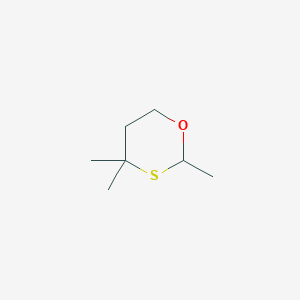
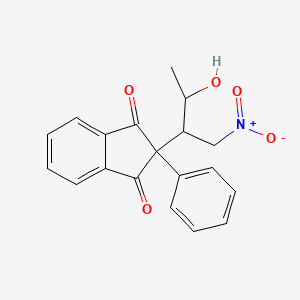
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
